molecular formula C15H10N2S2 B1272145 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole CAS No. 38985-69-2

2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole

Cat. No.: B1272145
CAS No.: 38985-69-2
M. Wt: 282.4 g/mol
InChI Key: LDZBSJGNFLWZNJ-UHFFFAOYSA-N
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Description

2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole is an organic compound that belongs to the class of isothiocyanates This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring, which is further connected to a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole typically involves the reaction of 4-isothiocyanatophenyl derivatives with 6-methyl-1,3-benzothiazole. One common method includes the use of isocyanides, elemental sulfur, and amines as catalysts. This multicomponent reaction (MCR) is carried out under moderate heating (around 40°C) and often employs benign solvents such as Cyrene™ or γ-butyrolactone .

Industrial Production Methods

For industrial production, the synthesis process is optimized for sustainability and efficiency. The use of catalytic amounts of amine bases, such as DBU (down to 2 mol%), is common to achieve high yields (34–95%) while minimizing waste . The purification process is typically done through column chromatography to maintain high product purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

    Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as primary amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiourea derivatives or carbamates.

Scientific Research Applications

2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s molecular targets include cysteine residues in proteins, which are critical for enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole is unique due to its benzothiazole moiety, which imparts distinct chemical and biological properties. The presence of the benzothiazole ring enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

2-(4-isothiocyanatophenyl)-6-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S2/c1-10-2-7-13-14(8-10)19-15(17-13)11-3-5-12(6-4-11)16-9-18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZBSJGNFLWZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377927
Record name 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38985-69-2
Record name 2-(4-Isothiocyanatophenyl)-6-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38985-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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